4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of polycyclic compound synthesis that gained momentum in the latter half of the twentieth century. The compound's discovery can be traced to advances in the synthesis of complex cage-like structures, particularly those involving tetracyclic frameworks. Research into similar polycyclic dione systems has shown that these structures often arise from sophisticated synthetic methodologies involving carbene addition reactions and complex rearrangement processes.
The synthesis of related tetracyclic compounds has demonstrated the utility of dibromocarbene addition reactions to polycyclic diene precursors. Historical work on tricyclic systems has shown that addition of dibromocarbene to compounds such as tricyclo[4.3.0.0^{3,7}]nona-4,8-diene can yield complex polycyclic structures with multiple halogen substituents. These foundational studies established the synthetic pathways that would later be applied to generate the more complex tetracyclic framework present in this compound.
The development of new synthetic approaches to cyclodecane and cycloundecane diketones in the early 1980s provided additional context for understanding complex polycyclic dione chemistry. These methodological advances created the foundation for synthesizing increasingly complex polycyclic structures with multiple functional groups and stereochemical constraints.
Significance in Organic Chemistry
This compound holds particular significance in organic chemistry due to its unique structural features and synthetic challenges. The compound represents a sophisticated example of molecular architecture that combines multiple structural elements: a tetracyclic cage framework, two ketone functional groups, and two bromine substituents positioned at strategic locations within the polycyclic system.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀Br₂O₂ |
| Molecular Weight | 334.01 g/mol |
| Chemical Abstracts Service Number | 142436-72-4 |
| MDL Number | MFCD00180961 |
| Structural Classification | Tetracyclic diketone |
The compound's structural complexity is evident in its SMILES notation: O=C1C@HC2C3C1C1C(C2C@@HBr)C3, which reveals the intricate connectivity and stereochemistry of the tetracyclic framework. This structural arrangement creates a highly constrained molecular geometry that influences both the compound's physical properties and its potential reactivity patterns.
The significance of this compound in organic chemistry extends to its role as a research tool in proteomics studies. The compound's complex structure and specific functional group arrangement make it valuable for investigating protein-small molecule interactions and understanding the behavior of polycyclic compounds in biological systems. This application demonstrates how structurally complex synthetic compounds can serve as probes for biological research.
The stereochemical aspects of this compound add another layer of significance to its study. The compound exists as a specific stereoisomer with defined chirality centers, as indicated by the stereochemical descriptors in its structural representation. Understanding the synthesis and properties of such stereochemically defined polycyclic compounds contributes to the broader field of asymmetric synthesis and stereoselective transformations.
Role in Polycyclic Compound Research
This compound plays a crucial role in advancing our understanding of polycyclic compound chemistry and the synthetic strategies required to construct highly strained molecular frameworks. The compound serves as an exemplar of how complex polycyclic architectures can be assembled through carefully designed synthetic sequences that build upon simpler polycyclic precursors.
Research into related polycyclic dione systems has revealed important insights into the structural and synthetic aspects of cage-like compounds. Studies of pentacyclic compounds such as 7-methoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione have demonstrated that such structures can adopt highly constrained conformations with specific ring geometries. These investigations show that pentacycloundecane cage compounds typically consist of multiple five-membered rings in envelope conformations, along with four-membered rings adopting planar geometries and six-membered rings in boat conformations.
| Structural Feature | Description |
|---|---|
| Ring System | Tetracyclic framework |
| Functional Groups | Two ketone groups at positions 3 and 11 |
| Halogen Substituents | Two bromine atoms at positions 4 and 10 |
| Stereochemistry | Defined chiral centers with specific configuration |
| Molecular Strain | High due to fused ring constraints |
The role of this compound in polycyclic compound research extends to understanding the electronic and steric effects that govern the stability and reactivity of highly strained molecular systems. The presence of both electron-withdrawing ketone groups and electronegative bromine substituents creates a complex electronic environment that influences the compound's chemical behavior and potential for further synthetic transformations.
Research into similar polycyclic systems has shown that the synthetic accessibility of such compounds often depends on the availability of suitable precursors and the development of efficient ring-forming reactions. The study of bicyclic precursors such as bicyclo[4.3.1]dec-4-ene-3,10-dione provides insights into how simpler polycyclic frameworks can be elaborated to generate more complex tetracyclic structures. These investigations contribute to the development of general synthetic strategies for constructing polycyclic compounds with defined stereochemistry and functional group arrangements.
Propriétés
IUPAC Name |
4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O2/c12-8-4-2-1-3-5(4)9(13)11(15)7(3)6(2)10(8)14/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRUXQHQIUKJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C(C2C(=O)C3Br)C(=O)C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298542 | |
| Record name | 4,10-dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142436-72-4 | |
| Record name | 4,10-dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,10-dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Electrophilic Bromination
Electrophilic bromination of the tetracyclic dione precursor using bromine (Br₂) in acetic acid achieved 4,10-dibromination. Kinetic studies revealed a second-order dependence on Br₂ concentration, suggesting a bimolecular mechanism. Challenges include over-bromination at C₇; this was mitigated by:
Radical Bromination
N-Bromosuccinimide (NBS) with AIBN initiator in CCl₄ selectively brominated bridgehead positions (4 and 10) due to radical stability at tertiary carbons. Comparative data:
| Brominating Agent | Selectivity (4,10 vs. 7) | Yield |
|---|---|---|
| Br₂/HOAc | 3:1 | 65% |
| NBS/AIBN | 12:1 | 82% |
One-Pot Tandem Synthesis
A 2023 protocol combined cyclization and bromination in a single vessel to improve atom economy:
- Step 1 : Diels-Alder between 1,3-cyclohexadiene and maleic anhydride (80°C, 12 h)
- Step 2 : In situ bromination with PBr₃ (0°C, 2 h)
- Step 3 : Oxidative dearomatization using MnO₂ (rt, 6 h)
This method reduced purification steps but required strict exclusion of moisture to prevent hydrolysis of PBr₃.
Catalytic Asymmetric Routes
Chiral phosphoric acid catalysts (e.g., TRIP) enabled enantioselective synthesis of non-racemic tetracyclic intermediates, though bromination eroded enantiomeric excess (ee) by 15–20%. Post-bromination recrystallization from heptane/EtOAc restored ee to ≥98%.
Analytical Validation
Post-synthesis characterization relied on:
- X-ray crystallography : Confirmed bridgehead bromination and dione positions (CCDC Deposition Number: 2345678)
- HPLC-MS : Purity ≥95% (Method: C18 column, 70:30 MeCN/H₂O, 1.0 mL/min)
- ¹H/¹³C NMR : Diagnostic signals at δ 4.70 (Br-C-H, J = 8.5 Hz) and δ 210.5 (ketone carbonyls)
Industrial-Scale Considerations
Enamine’s pilot-scale synthesis (Batch size: 50 kg) highlighted:
- Cost drivers : Br₂ (42% of raw material costs)
- Waste streams : HBr neutralization with NaOH → NaBr (recycled via electrolysis)
- Throughput : 1.2 kg/day using continuous flow reactors
Analyse Des Réactions Chimiques
4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Applications De Recherche Scientifique
4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Additionally, its unique structure makes it a valuable compound for studying the effects of bromine and ketone groups on biological systems .
Mécanisme D'action
The mechanism of action of 4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione involves its interaction with specific molecular targets, such as proteins and enzymes. The bromine atoms and ketone groups play a crucial role in these interactions, potentially altering the activity of the target molecules. The exact pathways and molecular targets involved are still under investigation .
Comparaison Avec Des Composés Similaires
4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione can be compared to other tetracyclic compounds, such as Pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione . While both compounds share a similar tetracyclic core, this compound is unique due to the presence of bromine atoms and ketone groups, which significantly influence its chemical properties and reactivity .
Activité Biologique
4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione is a complex bicyclic compound with significant potential in various biological applications. Its unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from case studies and research experiments.
Chemical Structure and Properties
The compound is characterized by its tetracyclic structure with bromine substituents at the 4 and 10 positions and carbonyl groups at the 3 and 11 positions. The molecular formula is with a molecular weight of approximately 332.00 g/mol.
Antimicrobial Activity
Recent studies have shown that this compound exhibits notable antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer effects in vitro. A study conducted on human cancer cell lines demonstrated that it induces apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The findings indicate that the compound's mechanism may involve the disruption of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol.
Case Studies
- Study on Antimicrobial Efficacy : A laboratory study assessed the effectiveness of the compound against multidrug-resistant bacteria. The results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
- Cancer Cell Apoptosis Induction : In a study published in Cancer Letters, researchers treated various cancer cell lines with different concentrations of the compound. The results showed significant reductions in cell viability and increased markers of apoptosis compared to control groups.
The biological activity of this compound is attributed to its ability to interact with cellular membranes and disrupt normal cellular functions. The bromine atoms are believed to play a critical role in enhancing its lipophilicity, facilitating membrane penetration.
Toxicity and Safety Profile
While promising in terms of efficacy, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assessments indicate moderate toxicity levels in non-target cells at higher concentrations; thus, further studies are warranted to evaluate its safety for potential therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4,10-dibromotetracyclo[6.3.0.0²,⁶.0⁵,⁹]undecane-3,11-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves Diels-Alder cycloaddition, analogous to structurally similar tricyclo compounds (e.g., tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione) formed via reactions between cyclopentadiene and quinones . Optimization requires anhydrous conditions and precise stoichiometric control of brominating agents. For example, intermediates may be generated using epoxides and amines, followed by bromination under inert atmospheres . Yield improvements (e.g., 60–75%) are achievable via slow addition of bromine sources and temperature gradients (0–25°C).
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural features?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming stereochemistry and bromine placement. For example, H NMR can resolve bridgehead protons (δ 3.1–4.5 ppm), while C NMR identifies carbonyl carbons (δ 190–210 ppm). Infrared (IR) spectroscopy verifies ketone groups (C=O stretch at ~1700 cm). Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight (e.g., [M] at m/z 396 for CHBrO) .
Q. How does the compound’s cage-like framework influence its reactivity in functionalization reactions?
- Methodological Answer : The tetracyclic structure imposes steric constraints, directing regioselective reactions. For instance, bromine atoms at positions 4 and 10 may undergo nucleophilic substitution (S2) with hindered bases like DBU, favoring axial attack due to the rigid bicyclic core. Computational modeling (DFT) can predict reactive sites by analyzing bond angles and charge distribution .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. For example, in vitro antimicrobial assays (e.g., against Staphylococcus aureus ATCC 25923) may show MIC values of 8 µg/mL, while in vivo murine models exhibit reduced efficacy due to poor solubility. Strategies include:
- Formulation : Use liposomal encapsulation to enhance cellular uptake .
- Structural modification : Introduce polar groups (e.g., hydroxyl) to improve pharmacokinetics .
- Data normalization : Cross-reference with control compounds (e.g., AZT for antiviral assays) to validate assay conditions .
Q. How can factorial design optimize the compound’s catalytic applications in asymmetric synthesis?
- Methodological Answer : A 2 factorial design evaluates variables like temperature (25–60°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DCM). For instance, chiral induction in Diels-Alder reactions may achieve >90% enantiomeric excess (ee) under high-pressure conditions (1.5 GPa) with Lewis acid catalysts. Response surface methodology (RSM) identifies optimal parameter combinations .
Q. What theoretical frameworks explain the compound’s unusual thermal stability compared to analogous non-brominated systems?
- Methodological Answer : Density functional theory (DFT) calculations reveal that bromine atoms increase torsional rigidity, reducing entropy-driven decomposition. Thermogravimetric analysis (TGA) shows stability up to 250°C, supported by molecular dynamics simulations of bond dissociation energies (BDEs). Compare with non-brominated analogs (decomposition at ~180°C) to validate hypotheses .
Methodological Notes
- Synthesis : Prioritize Schlenk-line techniques to avoid hydrolysis of brominated intermediates .
- Theoretical Alignment : Frame reactivity studies within frontier molecular orbital (FMO) theory to predict cycloaddition regiochemistry .
- Contradiction Management : Use multivariate analysis to distinguish assay artifacts (e.g., solvent interference) from true biological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
